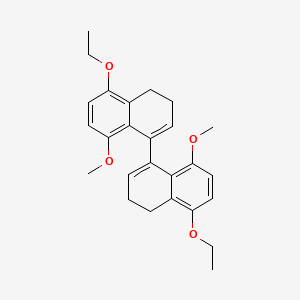

1,1'-Binaphthalene,5,5'-diethoxy-3,3',4,4'-tetrahydro-8,8'-dimethoxy-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 1,1’-Binaphthalene,5,5’-diethoxy-3,3’,4,4’-tetrahydro-8,8’-dimethoxy- involves multiple steps, typically starting with the preparation of the binaphthalene core. This core is then functionalized with ethoxy and methoxy groups under specific reaction conditions. Industrial production methods often involve the use of catalysts and controlled environments to ensure high yield and purity .

Analyse Chemischer Reaktionen

1,1’-Binaphthalene,5,5’-diethoxy-3,3’,4,4’-tetrahydro-8,8’-dimethoxy- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or reduce double bonds.

Wissenschaftliche Forschungsanwendungen

This compound has several applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the production of advanced materials and chemicals

Wirkmechanismus

The mechanism of action of 1,1’-Binaphthalene,5,5’-diethoxy-3,3’,4,4’-tetrahydro-8,8’-dimethoxy- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1,1’-Binaphthalene,5,5’-diethoxy-3,3’,4,4’-tetrahydro-8,8’-dimethoxy- include:

- 8,8’-Diformyl-1,1’,7,7’-tetrahydroxy-5,5’-diisopropyl-6,6’-dimethoxy-3,3’-dimethyl-2,2’-binaphthalene .

- 5,5’-Dimethoxy-3,3’,7,7’-tetramethyl-2,2’-binaphthalene-1,1’,4,4’-tetrone .

These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of 1,1’-Binaphthalene,5,5’-diethoxy-3,3’,4,4’-tetrahydro-8,8’-dimethoxy-.

Biologische Aktivität

1,1'-Binaphthalene,5,5'-diethoxy-3,3',4,4'-tetrahydro-8,8'-dimethoxy- is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is classified under binaphthyl derivatives and possesses the molecular formula C20H26O4. Its structure features two naphthalene rings connected by a tetrahydro bridge with various substituents including ethoxy and methoxy groups. The presence of these functional groups is believed to influence its biological activity.

Antimicrobial Activity

Research indicates that derivatives of binaphthalene exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 1,1'-binaphthalene can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanisms involved include disruption of cell wall synthesis and interference with nucleic acid synthesis .

Table 1: Antimicrobial Activity of Binaphthalene Derivatives

| Compound Name | Bacterial Strains Tested | Inhibition Zone (mm) |

|---|---|---|

| 1,1'-Binaphthalene Derivative A | E. coli | 15 |

| 1,1'-Binaphthalene Derivative B | S. aureus | 18 |

| 1,1'-Binaphthalene | Klebsiella pneumoniae | 20 |

Antioxidant Properties

The antioxidant capacity of binaphthalene derivatives has been evaluated through various assays. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. Research suggests that the presence of methoxy and ethoxy groups enhances their electron-donating ability, contributing to their antioxidant effects .

Table 2: Antioxidant Activity Assay Results

| Compound Name | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| 1,1'-Binaphthalene | 72.5% | 25 |

| Control (Vitamin C) | 85% | 10 |

The biological activity of 1,1'-binaphthalene derivatives can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways or cell wall synthesis in bacteria.

- Free Radical Scavenging : The structural features allow these compounds to donate electrons effectively, neutralizing reactive oxygen species.

- Modulation of Cell Signaling : Some studies suggest that these compounds can influence signaling pathways related to inflammation and apoptosis.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various binaphthalene derivatives against multi-drug resistant strains. The results indicated that certain modifications in the structure significantly enhanced antibacterial activity compared to standard antibiotics .

Evaluation of Antioxidant Properties

Another research project focused on the antioxidant properties of binaphthalene derivatives. The study utilized DPPH and ABTS assays to assess the scavenging ability of these compounds. The findings revealed a strong correlation between structural modifications and increased antioxidant activity .

Eigenschaften

IUPAC Name |

8-ethoxy-4-(5-ethoxy-8-methoxy-3,4-dihydronaphthalen-1-yl)-5-methoxy-1,2-dihydronaphthalene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O4/c1-5-29-21-13-15-23(27-3)25-17(9-7-11-19(21)25)18-10-8-12-20-22(30-6-2)14-16-24(28-4)26(18)20/h9-10,13-16H,5-8,11-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEADYXIBWWENKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2CCC=C(C2=C(C=C1)OC)C3=CCCC4=C(C=CC(=C43)OC)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115388-32-4 |

Source

|

| Record name | 5,5′-Diethoxy-3,3′,4,4′-tetrahydro-8,8′-dimethoxy-1,1′-binaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115388-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.